REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][NH:8][CH2:7][CH2:6][NH:5]1)#[C:2][CH3:3].FC(F)(F)C(O)=O.FC(F)(F)C(O)=O.C(C1CNCCN1)#CC.C(N(CC)CC)C.[S:40]1[CH:44]=[CH:43][CH:42]=[C:41]1[S:45](Cl)(=[O:47])=[O:46]>C(Cl)Cl>[C:1]([CH:4]1[NH:5][CH2:6][CH2:7][N:8]([S:45]([C:41]2[S:40][CH:44]=[CH:43][CH:42]=2)(=[O:47])=[O:46])[CH2:9]1)#[C:2][CH3:3] |f:1.2.3|
|
Name
|
2-(1-propyn-1-yl)piperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#CC)C1NCCNC1
|
Name
|
trifluoroacetate
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.FC(C(=O)O)(F)F.C(#CC)C1NCCNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
152 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed slowly to room temperature
|
Type
|
CONCENTRATION
|
Details
|
Afterwards, the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via column chromatography (about 40 g silica gel, 0% to 10% MeOH in CH2Cl2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#CC)C1CN(CCN1)S(=O)(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |